Product packaging for 4-Ethyl-3-hydroxybenzaldehyde(Cat. No.:CAS No. 532966-51-1)

4-Ethyl-3-hydroxybenzaldehyde

Cat. No.: B13088949
CAS No.: 532966-51-1
M. Wt: 150.17 g/mol
InChI Key: RWGUJCCQJVSVNS-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Aldehyde Chemistry

Aromatic aldehydes are a class of organic compounds where an aldehyde group (-CHO) is directly attached to an aromatic ring. wisdomlib.orgnumberanalytics.com This structural feature defines their characteristic chemical behavior. The chemistry of aromatic aldehydes is largely influenced by the interplay between the aromatic ring and the carbonyl group. The aromatic ring provides resonance stabilization to the carbonyl group, which can make the carbonyl carbon less electrophilic compared to aliphatic aldehydes. fiveable.me However, the ring can also participate in conjugation, which can, in some cases, enhance reactivity. fiveable.me

The aldehyde group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming substituents to the meta position. numberanalytics.com Aromatic aldehydes undergo a variety of reactions, including nucleophilic addition to the carbonyl group, oxidation to carboxylic acids, and reduction to alcohols. numberanalytics.com They are key intermediates in many synthetic pathways, serving as building blocks for a wide range of more complex molecules. numberanalytics.comfiveable.me Their versatility makes them fundamental components in organic synthesis. wisdomlib.org

Significance of Substituted Benzaldehydes in Modern Chemical Research

Substituted benzaldehydes are benzaldehyde (B42025) derivatives that have additional functional groups attached to the benzene (B151609) ring. wisdomlib.org These substituents can significantly modify the electronic and steric properties of the molecule, leading to a wide array of reactivities and applications. The ability to introduce various substituents onto the benzaldehyde framework allows for the fine-tuning of molecular properties for specific purposes. fiveable.me

In modern chemical research, substituted benzaldehydes are highly valued as versatile intermediates. wisdomlib.orgacs.org They are crucial starting materials in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. numberanalytics.comnumberanalytics.com For example, they are used in the synthesis of Schiff bases, chalcones, and pyrazole (B372694) derivatives, which are important structural motifs in many biologically active compounds. wisdomlib.org The development of new synthetic methods for preparing substituted benzaldehydes, including one-pot reduction/cross-coupling procedures, highlights their importance in contemporary organic synthesis. acs.orgrug.nl Furthermore, the study of substituted benzaldehydes contributes to a deeper understanding of structure-property relationships in organic chemistry. researchgate.net Their role as precursors for complex molecules underscores their continuing significance in both academic and industrial research. numberanalytics.comacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B13088949 4-Ethyl-3-hydroxybenzaldehyde CAS No. 532966-51-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

532966-51-1

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

4-ethyl-3-hydroxybenzaldehyde

InChI

InChI=1S/C9H10O2/c1-2-8-4-3-7(6-10)5-9(8)11/h3-6,11H,2H2,1H3

InChI Key

RWGUJCCQJVSVNS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C=O)O

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 4 Ethyl 3 Hydroxybenzaldehyde Systems

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a primary site of chemical reactivity in 4-Ethyl-3-hydroxybenzaldehyde, readily undergoing nucleophilic addition and condensation reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to a variety of addition reactions. While specific studies on this compound are not extensively documented, the principles of nucleophilic addition to aromatic aldehydes are well-established. Generally, aldehydes are more reactive towards nucleophiles than ketones due to less steric hindrance and greater polarization of the carbonyl group. libretexts.orglibretexts.org

Aromatic aldehydes, such as benzaldehyde (B42025) and its derivatives, readily participate in nucleophilic addition reactions. pressbooks.pub The reactivity of the aldehyde can be influenced by the electronic effects of the substituents on the aromatic ring. In the case of this compound, the electron-donating hydroxyl and ethyl groups may slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.

Common nucleophilic addition reactions for aromatic aldehydes include the formation of cyanohydrins, hemiacetals, and acetals, as well as reactions with Grignard reagents and other organometallics. For instance, the reaction with cyanide ions, typically from sources like HCN or KCN, would be expected to yield a cyanohydrin. Similarly, in the presence of an alcohol and an acid catalyst, this compound would likely form a hemiacetal and subsequently an acetal.

Condensation Reactions, including Schiff Base Formation

Condensation reactions are a hallmark of aldehyde chemistry, involving the reaction of the carbonyl group with a nucleophile, typically an amine, followed by the elimination of a water molecule. This class of reactions is crucial for the synthesis of a wide array of derivatives, most notably Schiff bases (imines).

The reaction of an aldehyde with a primary amine to form a Schiff base is a reversible reaction that is generally catalyzed by either acid or base. The initial step involves the nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate known as a hemiaminal. nih.gov Subsequent dehydration leads to the formation of the C=N double bond characteristic of an imine. nih.gov

While specific studies detailing the synthesis of Schiff bases from this compound are limited, extensive research on the condensation of substituted hydroxybenzaldehydes with various primary amines provides a strong basis for predicting its behavior. For example, 4-hydroxybenzaldehyde (B117250) readily undergoes condensation with primary amines to form stable Schiff bases. nih.gov The general reaction scheme for the formation of a Schiff base from this compound and a primary amine (R-NH₂) is depicted below:

Schiff Base Formation

Figure 1: General reaction for the formation of a Schiff base from this compound.

The table below summarizes representative examples of Schiff base formation from analogous hydroxybenzaldehydes, illustrating the types of amines and reaction conditions that would likely be successful for this compound.

AldehydeAmineReaction ConditionsProductReference
4-HydroxybenzaldehydeL-GlycineBase catalyst (Potassium hydroxide)(E)-2-(4-hydroxybenzylideneamino)acetic acid nih.gov
4-Hydroxybenzaldehyde4-Aminobenzoic acidNot specified4-{(E)-[(4-hydroxyphenyl)methylidene]amino}benzoic acid hemihydrate rsc.org
3-Hydroxybenzaldehyde (B18108)4-Amino-3-hydroxybenzoic acidEthanol, reflux, glacial acetic acid3-Hydroxy-4-(3-hydroxybenzylideneamino)benzoic acid nih.gov

Reactions of the Hydroxyl Group

The phenolic hydroxyl group in this compound is another key site for chemical modification, participating in reactions such as etherification and esterification, and influencing the molecule's properties through hydrogen bonding.

Etherification and Esterification Reactions

The hydroxyl group can be converted into an ether or an ester through various synthetic methods. Etherification typically involves the reaction of the corresponding phenoxide ion with an alkyl halide in a Williamson ether synthesis. The phenoxide is generated by treating the phenol (B47542) with a suitable base. Studies on the regioselective protection of the 4-hydroxyl group in 3,4-dihydroxybenzaldehyde (B13553) have shown that etherification can be achieved with high yields using alkyl halides in the presence of a base like sodium bicarbonate in DMF. nih.gov

Esterification of the hydroxyl group can be accomplished by reacting this compound with an acyl chloride or an acid anhydride in the presence of a base, or directly with a carboxylic acid under acidic catalysis (Fischer esterification). masterorganicchemistry.com Research on the synthesis of esters from 3-ethoxy-4-hydroxybenzaldehyde oxime demonstrates the feasibility of converting the hydroxyl group to an ester functionality. researchgate.net

The following table provides examples of etherification and esterification reactions of similar hydroxybenzaldehydes.

Reaction TypeStarting MaterialReagentsProductYieldReference
Etherification3,4-DihydroxybenzaldehydeBenzyl (B1604629) chloride, NaHCO₃, NaI, DMF4-Benzyloxy-3-hydroxybenzaldehyde71% nih.gov
EsterificationVanillin (B372448) oximeAcyl chloridesVanillin oxime-N-O-alkanoatesNot specified researchgate.net

Investigations of Hydrogen Bonding Capabilities

The hydroxyl group of this compound can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and aldehyde groups can act as hydrogen bond acceptors. This allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecular hydrogen bonding can occur between the hydroxyl group and the lone pair of electrons on the oxygen of the adjacent aldehyde group, forming a six-membered ring. Such interactions have been studied in similar molecules like 2-hydroxybenzophenone derivatives and are known to influence their spectroscopic properties and chemical reactivity. mdpi.com Spectroscopic techniques such as NMR and IR spectroscopy are powerful tools for investigating these hydrogen bonding interactions. semanticscholar.orgnih.gov

Intermolecular hydrogen bonding plays a significant role in the physical properties of the compound, such as its melting point and solubility. In the solid state, molecules of this compound can form hydrogen-bonded dimers or more extended networks. rsc.org Studies on 3-ethoxy-4-hydroxybenzaldehyde have revealed the presence of both intramolecular and intermolecular O-H···O hydrogen bonds in the crystalline state. nih.govnih.gov

Aromatic Ring Reactivity and Substituent Effects

The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the activating and directing effects of the existing substituents: the hydroxyl group, the ethyl group, and the aldehyde group.

The hydroxyl group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The ethyl group is a weak activating group and also an ortho-, para-director through an inductive effect. In contrast, the aldehyde group is a deactivating group and a meta-director because it withdraws electron density from the ring through resonance.

In this compound, the powerful activating and ortho-, para-directing effect of the hydroxyl group is expected to dominate the regioselectivity of electrophilic aromatic substitution. libretexts.org The positions ortho and para to the hydroxyl group are at C2, C6, and C4. Since the C4 position is already substituted with the aldehyde group, electrophilic attack is most likely to occur at the C2 and C6 positions. The ethyl group at the C3 position will sterically hinder attack at the C2 position to some extent, suggesting that substitution at the C6 position might be favored. The deactivating effect of the aldehyde group will direct incoming electrophiles to the positions meta to it (C2 and C6), which aligns with the directing effect of the hydroxyl group. Therefore, electrophilic substitution on this compound is predicted to occur predominantly at the C6 position.

Electrophilic Aromatic Substitution Pathways

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the directing and activating or deactivating effects of its three substituents: the hydroxyl (-OH), ethyl (-CH2CH3), and aldehyde (-CHO) groups. The interplay of these groups determines the position(s) at which an incoming electrophile will preferentially attack the benzene (B151609) ring.

The directing effects of each substituent are summarized as follows:

Hydroxyl (-OH) group: This is a strongly activating group and an ortho, para-director. It increases the electron density of the aromatic ring, particularly at the positions ortho and para to itself, making the ring significantly more nucleophilic and thus more reactive than benzene. lumenlearning.com

Ethyl (-CH2CH3) group: As an alkyl group, it is a weakly activating group and an ortho, para-director. It donates electron density to the ring through an inductive effect.

Aldehyde (-CHO) group: This is a deactivating group and a meta-director. libretexts.org It withdraws electron density from the aromatic ring, making it less reactive towards electrophiles. lumenlearning.comvedantu.com

When considering the combined influence of these substituents on the this compound molecule, the positions for electrophilic attack are determined by the dominant activating groups. The available positions on the ring are C2, C5, and C6.

Position C2: This position is ortho to the strongly activating hydroxyl group and meta to the deactivating aldehyde group.

Position C5: This position is meta to both the hydroxyl and aldehyde groups but ortho to the activating ethyl group.

Position C6: This position is para to the strongly activating hydroxyl group and ortho to the activating ethyl group.

The powerful activating and directing effect of the hydroxyl group is the dominant influence. Therefore, electrophilic substitution is most likely to occur at the positions that are ortho and para to the -OH group. The para position (C6) is strongly favored due to activation from both the hydroxyl group (para) and the ethyl group (ortho). The ortho position (C2) is also a likely site of substitution due to strong activation from the hydroxyl group. The meta-directing influence of the aldehyde group reinforces substitution away from positions C2 and C6, but its deactivating nature is overcome by the potent activating effects of the hydroxyl and ethyl groups. libretexts.orgpharmaguideline.com

Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
Position on RingInfluence of -OH (at C3)Influence of -CH2CH3 (at C4)Influence of -CHO (at C1)Predicted Reactivity
C2Ortho (Activating)-Meta (Deactivating)Favored
C5Meta (Deactivating)Ortho (Activating)Meta (Deactivating)Less Favored
C6Para (Activating)Ortho (Activating)-Highly Favored

Derivatization for Analytical and Synthetic Applications

Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For analysis by gas chromatography-mass spectrometry (GC-MS), compounds must be volatile and thermally stable. This compound, due to its polar phenolic hydroxyl group, has limited volatility. Chemical derivatization through silylation is a common and effective strategy to address this issue. nih.govnih.gov

Silylation involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. youtube.comresearchgate.net This reaction significantly reduces the polarity of the molecule, decreases intermolecular hydrogen bonding, and thereby increases its volatility, making it amenable to GC analysis. nih.gov

Common silylating reagents used for this purpose include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov The reaction is typically rapid and quantitative. For instance, the derivatization of phenolic compounds with BSTFA can be completed in minutes at room temperature in a suitable solvent like acetone (B3395972). nih.gov

The resulting silylated derivative of this compound can be readily analyzed by GC-MS, providing sharp chromatographic peaks and characteristic mass spectra useful for identification and quantification. brjac.com.br The mass spectrum of the TMS derivative would be expected to show a prominent molecular ion and a characteristic fragment ion corresponding to the loss of a methyl group ([M-15]+) or a tert-butyl group ([M-57]+ for TBDMS derivatives). researchgate.netresearchgate.net

Common Silylating Agents for GC-MS Derivatization
ReagentAbbreviationTypical Reaction ConditionsKey Advantage
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFARoom temperature to 70°CEffective for hydroxyl groups. nih.gov
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA37°C to 80°CHighly volatile byproducts, good for trace analysis. youtube.combrjac.com.br
N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamideMTBSTFA~70°CForms stable TBDMS derivatives with characteristic mass spectra. researchgate.net

Targeted Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)

While this compound can be analyzed by LC-MS, its sensitivity, particularly in electrospray ionization (ESI), can be limited due to the poor ionization efficiency of the aldehyde group. acs.orgnih.gov Targeted derivatization is employed to enhance detection sensitivity and improve chromatographic retention. nih.govresearchgate.net The strategy typically involves reacting the aldehyde's carbonyl group with a reagent that introduces a readily ionizable moiety. nih.gov

Hydrazine-based reagents are widely used for this purpose. Reagents such as 2,4-dinitrophenylhydrazine (DNPH), 3-nitrophenylhydrazine (3-NPH), or 2-hydrazinopyridine (2-HP) react with the aldehyde to form stable hydrazone derivatives. nih.govmdpi.comshu.ac.uk These derivatives often exhibit significantly improved ionization efficiency in MS. For example, studies have shown that 3-NPH derivatives provide greater sensitivity compared to DNPH derivatives. nih.gov

Another advanced strategy is to use derivatization agents that introduce a permanent positive charge, which dramatically enhances sensitivity in positive-ion ESI-MS. An example is 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC), which contains an aniline moiety for selective reaction with aldehydes and a quaternary ammonium group for improved MS detection. acs.org This type of derivatization allows for the detection of aldehydes at very low concentrations (nanomolar range). acs.org

Derivatization Reagents for Enhanced LC-MS Analysis of Aldehydes
Reagent ClassExample ReagentFunctional Group TargetedPurpose of Derivatization
Hydrazines2,4-Dinitrophenylhydrazine (DNPH)Carbonyl (Aldehyde)Improve ionization and chromatographic separation. nih.gov
Hydrazines3-Nitrophenylhydrazine (3-NPH)Carbonyl (Aldehyde)Enhance detection sensitivity. nih.gov
Pyridyl Hydrazines2-Hydrazinopyridine (2-HP)Carbonyl (Aldehyde)Improve sensitivity and chromatographic behavior. mdpi.commdpi.com
Charged Reagents4-APCCarbonyl (Aldehyde)Introduce a permanent charge for high-sensitivity ESI-MS. acs.org

Formation of Fluorescent Probes

The aldehyde functional group of this compound can be utilized in the synthesis of fluorescent probes. A common method is the formation of a Schiff base, which is a compound containing a carbon-nitrogen double bond (azomethine group). This is achieved through the condensation reaction of the aldehyde with a primary amine. nih.gov

When this compound is reacted with an amine that is part of a fluorophore or can become fluorescent upon Schiff base formation, the resulting product can function as a fluorescent probe. For example, the reaction of hydroxybenzaldehydes with various anilines or other aromatic amines can produce Schiff bases with notable fluorescence properties. researchgate.netnih.gov The fluorescence characteristics (excitation and emission wavelengths) of the resulting probe depend on the specific structures of both the aldehyde and the amine component. The extended conjugation in the Schiff base product is often responsible for its fluorescent behavior. This approach allows for the creation of novel molecules for applications in chemical sensing and bioimaging.

Advanced Spectroscopic and Computational Characterization of 4 Ethyl 3 Hydroxybenzaldehyde

Experimental Spectroscopic Characterization

Detailed, experimentally verified spectroscopic data for 4-Ethyl-3-hydroxybenzaldehyde is not available in the public domain or scientific literature based on the conducted searches. Therefore, the subsections below remain unaddressed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

No specific ¹H NMR, ¹³C NMR, or 2D NMR spectral data, including chemical shifts, coupling constants, or correlation maps, could be located for this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Specific IR and Raman spectral data, including tables of vibrational frequencies and their assignments to the functional groups of this compound, are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the UV-Vis absorption maxima (λmax) and the corresponding electronic transitions (e.g., π → π, n → π) for this compound could not be found.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation

While the molecular weight can be calculated, specific experimental mass spectrometry data, including the molecular ion peak and a detailed fragmentation pattern for this compound, is not documented in the searched sources.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

There is no available crystallographic data, such as crystal system, space group, or unit cell dimensions, from single crystal X-ray diffraction studies of this compound.

Quantum Chemical Calculations and Theoretical Modeling

No specific studies involving quantum chemical calculations, such as Density Functional Theory (DFT), were found for this compound. Consequently, information on its optimized geometry, theoretical vibrational frequencies, predicted NMR spectra, or electronic properties like HOMO-LUMO energy gaps is not available to be reported.

Density Functional Theory (DFT) Studies for Optimized Geometries and Vibrational Frequencies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine the molecule's most stable three-dimensional structure (optimized geometry). This process involves minimizing the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles between its constituent atoms. The resulting optimized structure would provide precise data on the geometry of the benzene (B151609) ring, the aldehyde group (-CHO), the hydroxyl group (-OH), and the ethyl group (-CH2CH3).

Once the geometry is optimized, the same level of theory can be used to calculate the vibrational frequencies. These theoretical frequencies correspond to the molecule's normal modes of vibration (stretching, bending, scissoring, etc.). The calculated vibrational spectrum is crucial for interpreting experimental infrared (IR) and Raman spectra, allowing for a precise assignment of the observed spectral bands to specific molecular motions. For a molecule like this compound, this would help in identifying the characteristic frequencies for the O-H stretch, the C=O stretch of the aldehyde, C-H stretches of the ethyl group and the aromatic ring, and various ring vibrations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties.

For this compound, a smaller HOMO-LUMO gap would suggest higher chemical reactivity, lower kinetic stability, and greater polarizability, indicating that the molecule can be easily excited. The analysis would also involve visualizing the spatial distribution of the HOMO and LUMO. Typically for this type of molecule, the HOMO would be located over the electron-rich aromatic ring and the hydroxyl group, while the LUMO would be concentrated on the electron-withdrawing aldehyde group. This distribution is key to understanding the intramolecular charge transfer characteristics of the molecule upon electronic excitation.

Natural Bond Orbital (NBO) Analysis for Intramolecular Electronic Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular bonding and interaction among bonds. It provides a detailed picture of charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. For this compound, NBO analysis would quantify the stabilization energies (E(2)) associated with electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs.

Significant interactions would likely be observed, such as the delocalization of lone pair electrons from the oxygen atoms of the hydroxyl and aldehyde groups into the antibonding orbitals of the benzene ring (LP(O) → π*(C-C)). This analysis helps in understanding the stability conferred by electron delocalization and provides insight into the nature of the chemical bonds and the distribution of electron density throughout the molecule.

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MESP map displays the electrostatic potential on the electron density surface, typically using a color scale. For this compound:

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. They would be located around the electronegative oxygen atoms of the carbonyl and hydroxyl groups.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. They would be found around the hydrogen atoms, particularly the acidic hydrogen of the hydroxyl group and the hydrogen of the aldehyde group.

The MESP surface provides a clear, intuitive map of the charge distribution and is invaluable for predicting how the molecule will interact with other reagents.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit non-linear optical (NLO) properties. This compound has electron-donating hydroxyl and ethyl groups and an electron-withdrawing aldehyde group attached to a π-conjugated benzene ring, making it a candidate for NLO activity. Computational methods can predict NLO properties by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A high value of the first hyperpolarizability (β) indicates a strong NLO response, suggesting the material could be useful in applications like frequency conversion or optical switching. The calculation would likely show that the intramolecular charge transfer from the hydroxyl/ethyl side to the aldehyde side contributes significantly to a non-zero β value.

Calculation of Thermodynamic Properties (e.g., entropy, heat capacity, zero point energy)

Based on the vibrational frequency calculations from DFT, several thermodynamic properties can be predicted at different temperatures using the principles of statistical mechanics. For this compound, these calculations would provide values for:

Zero-point vibrational energy (ZPVE): The energy of the molecule at 0 Kelvin due to its vibrational motion.

Heat Capacity (Cv): A measure of the amount of heat energy required to raise the temperature of the molecule.

Entropy (S): A measure of the disorder or randomness of the system.

These properties are derived from the vibrational, translational, and rotational contributions to the total energy of the molecule and are important for understanding its thermal behavior and stability.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate strong, short contacts, which are typically hydrogen bonds.

Based on a thorough review of available scientific literature, there is no specific research data corresponding to the biological activities of "this compound" for the outlined topics. The search results contain information on structurally related but distinct compounds, such as 4-hydroxybenzaldehyde (B117250), 3-hydroxybenzaldehyde (B18108), and other derivatives.

Due to the strict requirement to focus solely on "this compound," it is not possible to generate the requested article on its antioxidant, anti-inflammatory, and anti-angiogenic activities without resorting to scientifically inaccurate extrapolation from different molecules. Therefore, the content for the specified outline cannot be provided at this time.

Investigation of Biological Activities and Associated Mechanisms

Antinociceptive Activity

Scientific literature available through targeted searches does not currently provide specific data regarding the antinociceptive or pain-alleviating properties of 4-Ethyl-3-hydroxybenzaldehyde.

There are no specific studies found that detail the mechanisms of pain alleviation for this compound in animal models such as the acetic acid-induced writhing test. This test is a common method used to evaluate the peripheral analgesic effects of compounds. The procedure involves inducing a painful response in mice through an injection of acetic acid, which causes characteristic stretching and writhing behaviors. The mechanism of pain in this model is understood to be mediated by the release of endogenous substances like prostaglandins, which sensitize pain receptors (nociceptors). A reduction in the number of writhes following the administration of a test compound would indicate potential analgesic activity. However, no such experimental data for this compound is presently available.

Antimicrobial Properties

Comprehensive searches of scientific databases did not yield specific research detailing the antimicrobial properties of this compound against various microbial strains. While benzaldehyde (B42025) derivatives as a class are known to possess antimicrobial activities, specific data for this compound is not available.

There is no specific information available from the conducted research concerning the antibacterial activity of this compound against Gram-positive or Gram-negative bacterial strains.

Similarly, no dedicated studies on the antifungal properties of this compound were identified in the literature search. Research on other redox-active benzaldehydes suggests that the presence and position of hydroxyl groups on the aromatic ring can influence antifungal potency, often by disrupting the cellular antioxidation systems of fungi nih.gov. However, specific findings for this compound are absent.

Other Reported Biological Activities

While direct studies on this compound are not available, research on structurally similar benzaldehyde derivatives indicates a potential for anti-mutagenic activity. A study investigating the effects of 25 different benzaldehyde derivatives on mutagenesis induced by 4-nitroquinoline 1-oxide (4NQO) in Escherichia coli found that many of these compounds significantly decreased the induced mutation frequency tandfonline.com.

Notably, compounds with a close structural resemblance to this compound, such as vanillin (B372448) (3-methoxy-4-hydroxybenzaldehyde) and ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), demonstrated strong bio-antimutagenic effects, reducing mutation frequency by 84% and 85%, respectively tandfonline.com. The study concluded that the aldehyde group is a crucial feature for this activity tandfonline.com. The proposed mechanism for this anti-mutagenic effect in related compounds like cinnamaldehyde is an interference with an inducible, error-prone DNA repair pathway, suggesting an enhancement of error-free repair systems tandfonline.comnih.gov. Based on these findings for closely related analogs, it is plausible that this compound could exhibit similar properties, although this requires direct experimental verification.

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological activities of phenolic compounds are closely linked to their chemical structure, and Structure-Activity Relationship (SAR) studies aim to understand how different structural features influence these effects gardp.org. For phenolic aldehydes like this compound, key structural determinants of activity include the number and position of hydroxyl groups, the nature and position of other substituents on the aromatic ring, and the presence of the aldehyde group itself.

General SAR principles for the enzyme inhibitory activity of phenolic compounds suggest that:

Hydroxyl Groups: The number and location of hydroxyl groups on the benzene (B151609) ring are critical for activity. Often, an increase in the number of hydroxyl groups is associated with enhanced inhibitory potential, likely due to increased hydrogen bonding interactions with the enzyme's active site scribd.com. The relative position of the hydroxyl groups (ortho, meta, or para) also plays a significant role researchgate.net.

Alkyl Substituents: The presence of alkyl groups, such as the ethyl group in this compound, can influence the lipophilicity of the molecule. This can affect its ability to cross cell membranes and interact with hydrophobic pockets within the enzyme's active site. The size and position of the alkyl group can modulate the inhibitory potency and selectivity nih.gov. For example, in a series of 3-hydroxybenzaldehyde (B18108) derivatives, increasing the length of an alkoxy chain at the 3-position was found to enhance antibacterial activity up to a certain point, suggesting an optimal lipophilicity for this biological effect researchgate.net.

Aldehyde Group: The aldehyde functional group can also contribute to the biological activity, potentially through interactions with nucleophilic residues in the enzyme or by participating in redox reactions.

Applications in Advanced Chemical Synthesis and Functional Materials

Building Blocks for Complex Organic Synthesis

4-Ethyl-3-hydroxybenzaldehyde serves as a versatile building block in the intricate field of organic synthesis. Its unique arrangement of functional groups—an aldehyde, a hydroxyl group, and an ethyl substituent on a benzene (B151609) ring—offers multiple reaction sites for constructing more complex molecular architectures. This trifunctional characteristic allows for selective modifications, making it a valuable precursor in various synthetic pathways.

Substituted hydroxybenzaldehydes are a well-established class of intermediates in the pharmaceutical industry. google.comsinocurechem.com While direct applications of this compound in existing drugs are not extensively documented, its structural motifs are present in numerous bioactive molecules. The hydroxyl and aldehyde groups are particularly useful for forming ethers, esters, Schiff bases, and for participating in various carbon-carbon bond-forming reactions, which are fundamental transformations in the synthesis of pharmaceutical agents. researchgate.net

For instance, the closely related compound 4-hydroxybenzaldehyde (B117250) is a key intermediate in the synthesis of several pharmaceuticals, including antihypertensive agents, anti-inflammatory drugs, and antimicrobial compounds. sinocurechem.com It is a precursor for producing p-hydroxyphenylglycine, which is used in the manufacturing of certain antibiotics. sinocurechem.com Furthermore, derivatives of hydroxybenzaldehydes are investigated for their potential therapeutic properties. Studies on 3-hydroxybenzaldehyde (B18108) and 4-hydroxybenzaldehyde have indicated their roles in enhancing the survival of astrocytes and have suggested them as potential therapeutic drugs for treating human angiostrongyliasis. nih.govnih.gov The presence of the ethyl group in this compound can modify the lipophilicity and steric profile of a target molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties.

Research on analogous compounds further underscores the potential of this chemical class. For example, 3-Chloro-4-hydroxybenzaldehyde is used as an intermediate for synthesizing ethyl vanillin (B372448) and other chemical entities with potential pharmaceutical applications. guidechem.com The synthetic versatility of hydroxybenzaldehydes suggests that this compound holds significant promise as a precursor for novel drug candidates.

Table 1: Examples of Pharmaceutical Intermediates Derived from Substituted Hydroxybenzaldehydes

PrecursorPharmaceutical Intermediate/Drug ClassReference
4-Hydroxybenzaldehydep-Hydroxyphenylglycine (for antibiotics) sinocurechem.com
4-HydroxybenzaldehydeAntihypertensive agents sinocurechem.com
4-HydroxybenzaldehydeAnti-inflammatory drugs sinocurechem.com
3-Chloro-4-hydroxybenzaldehydeEthyl vanillin, Pharmaceutical intermediates guidechem.com

The synthesis of natural products and their analogs is a critical area of chemical research, aimed at accessing complex molecules with potent biological activities. rsc.orgunina.itresearchgate.netresearchgate.net Substituted hydroxybenzaldehydes are valuable starting materials in this endeavor due to their presence in or structural similarity to various natural compounds.

A notable example involving a structurally similar compound is the synthesis of a coumarin derivative from 4-hydroxy-3-methylbenzaldehyde. researchgate.net Coumarins are a large class of natural products with a wide range of biological activities, including anticoagulant, anticancer, and antimicrobial properties. The synthesis involved the reaction of the aldehyde with 3-acetylcoumarin to produce a 3-(3-(4-hydroxy-3-methylphenyl)acryloyl) coumarin. researchgate.net This demonstrates the utility of substituted hydroxybenzaldehydes in constructing the core structures of complex natural products.

The strategic introduction of substituents on the aromatic ring allows for the synthesis of natural product analogues with potentially improved properties. The ethyl group in this compound can be used to probe structure-activity relationships in a class of natural products, potentially leading to the discovery of more potent or selective therapeutic agents. The principles of diverted total synthesis allow for modifications at various stages of a synthetic route to generate a library of related compounds for biological screening. rsc.orgresearchgate.net

Development of Novel Materials and Functional Systems

The reactivity of this compound also lends itself to the development of new materials with specific functionalities. Its ability to participate in polymerization and to be incorporated into various molecular structures makes it a candidate for applications in materials science.

Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation from sunlight, which can lead to discoloration, loss of mechanical strength, and reduced lifespan. europlas.com.vnspecialchem.com Photostabilizers are additives incorporated into polymers to mitigate this degradation. specialchem.comresearchgate.net These additives function by absorbing UV radiation and dissipating it as harmless heat or by scavenging the free radicals formed during photodegradation.

While the direct use of this compound as a photostabilizer is not widely reported, compounds with phenolic hydroxyl groups and conjugated aromatic systems, such as hydroxybenzophenones and benzotriazoles, are common UV absorbers. specialchem.comkorea.ac.kr The structural features of this compound—a phenolic hydroxyl group and an aromatic ring—are consistent with the characteristics of some UV stabilizers. The hydroxyl group can act as a radical scavenger, a key mechanism in photostabilization.

Furthermore, p-hydroxybenzaldehyde has been utilized as a bio-based monomer to synthesize novel diols, which are then polymerized to create aliphatic-aromatic polyesters. researchgate.net This demonstrates the potential of hydroxybenzaldehydes to be incorporated into the polymer backbone, potentially imparting enhanced thermal or mechanical properties. The aldehyde functionality can be chemically modified to create monomers suitable for various polymerization techniques, such as acyclic diene metathesis (ADMET) polymerization. nih.govrsc.org

Table 2: Common Classes of UV Stabilizers for Polymers

Class of UV StabilizerMechanism of ActionExample CompoundsReference
BenzophenonesUV absorption2-Hydroxy-4-methoxybenzophenone specialchem.comspecialchem.com
BenzotriazolesUV absorption2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol specialchem.comkorea.ac.kr
Hindered Amine Light Stabilizers (HALS)Radical scavengingBis(2,2,6,6-tetramethyl-4-piperidyl) sebacate europlas.com.vnresearchgate.net

In the electroplating industry, additives are crucial for achieving bright, level, and ductile metallic coatings. Aromatic aldehydes and their derivatives are frequently used as brighteners and leveling agents in electroplating baths for metals like zinc and nickel. duorganics.inconicet.gov.argoogle.com These compounds adsorb onto the cathode surface and influence the crystal growth of the depositing metal, leading to a finer grain structure and a brighter appearance.

For instance, compounds like o-chlorobenzaldehyde and vanillin (4-hydroxy-3-methoxybenzaldehyde) have been reported as brighteners for zinc deposition. conicet.gov.ar In nickel electroplating, aromatic aldehydes can act as secondary brighteners, working in conjunction with primary brighteners to produce a brilliant finish. duorganics.in The presence of the aldehyde group in this compound makes it a strong candidate for similar applications. The specific substituents on the aromatic ring can influence the effectiveness of the brightening and leveling properties. While direct studies on this compound in electroplating are limited, the well-established role of similar aromatic aldehydes suggests its potential utility in this field. google.com

Optical brightening agents (OBAs), also known as fluorescent whitening agents, are chemical compounds that are added to paper and textiles to enhance their apparent whiteness. wikipedia.orgraytopoba.comsunwhitechemicals.com These compounds function by absorbing light in the ultraviolet region of the spectrum and re-emitting it in the blue region of the visible spectrum through fluorescence. fibre2fashion.comstppgroup.com This emitted blue light counteracts any yellowish tones in the material, resulting in a whiter and brighter appearance.

The most common classes of optical brighteners are stilbene (B7821643) derivatives. wikipedia.orgfibre2fashion.com While there is no direct evidence of this compound being used as an optical brightener for paper and fabric, the development of new fluorescent compounds is an ongoing area of research. The fundamental requirement for an OBA is a conjugated system that can undergo fluorescence. While this compound itself is not strongly fluorescent in the visible region, it could serve as a precursor for the synthesis of more complex, conjugated molecules that do exhibit these properties. For example, it could be used to synthesize derivatives such as stilbenes or coumarins, which are known classes of optical brighteners. fibre2fashion.com

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The future of synthesizing 4-Ethyl-3-hydroxybenzaldehyde lies in developing pathways that are both innovative and sustainable. A primary focus is the shift from conventional methods, which may rely on harsh conditions or hazardous reagents, to greener alternatives.

One promising avenue is the use of biocatalysis , which employs enzymes or whole-cell systems to perform chemical transformations with high selectivity under mild conditions. researchgate.netmdpi.com For instance, the enzymatic aldol reaction between 4-hydroxybenzaldehyde (B117250) and acetone (B3395972) has been successfully catalyzed by whole-cell E. coli, suggesting that similar biocatalytic strategies could be developed for this compound. mdpi.com Chemo-enzymatic one-pot cascades, which combine chemical and enzymatic steps to produce valuable aromatic aldehydes from renewable starting materials like phenylpropenes, represent another cutting-edge approach. rsc.org

Additionally, research into novel heterogeneous catalysts is crucial. For example, the liquid-phase oxidation of p-cresol (B1678582), a related starting material, has been achieved with high selectivity using catalysts like cobalt oxide (Co₃O₄) and zeolite-encapsulated cobalt salen complexes. researchgate.net Future work could adapt these catalytic systems for the selective oxidation of a suitable precursor, such as 4-ethylphenol, to yield this compound.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby accelerating research and reducing the need for extensive empirical experimentation. For this compound, advanced computational modeling is a key future direction.

Density Functional Theory (DFT) can be employed to perform detailed analyses of the molecule's structural, electronic, and spectroscopic properties. nih.govmdpi.com Such calculations provide insights into molecular stability, reactive sites, and vibrational frequencies. nih.gov The Molecular Electrostatic Potential (MEP) map, for example, can identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are another vital area. QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. frontiersin.orgnih.gov By developing QSAR models for a series of phenolic aldehydes, researchers can predict the antioxidant, antimicrobial, or enzyme-inhibiting potential of this compound and its prospective derivatives. nih.gov

Furthermore, molecular docking simulations can predict the binding interactions between this compound and specific biological targets, such as enzymes or protein receptors. researchgate.netsemanticscholar.org This is invaluable for understanding its mechanism of action and for the rational design of more potent derivatives.

Table 1: Computational Methods for Predictive Research on this compound

Computational Method Predicted Properties and Applications
Density Functional Theory (DFT) Optimized molecular geometry, vibrational frequencies (IR/Raman spectra), electronic properties (HOMO-LUMO gap), molecular stability. nih.govmdpi.com
Molecular Electrostatic Potential (MEP) Identification of reactive sites for electrophilic and nucleophilic attacks, analysis of charge distribution. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activities (e.g., antioxidant, antibacterial) based on molecular descriptors. frontiersin.orgnih.govnih.gov
Molecular Docking Simulation of binding affinity and interaction modes with biological targets (e.g., enzymes), guiding drug design. researchgate.netsemanticscholar.org
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction In silico evaluation of pharmacokinetic and toxicological profiles. researchgate.net

Deeper Mechanistic Elucidation of Biological Activities

While preliminary research on related hydroxybenzaldehydes has uncovered various biological activities, a deeper understanding of the precise molecular mechanisms is a critical future goal. For this compound, this involves moving beyond simple activity screening to detailed pathway analysis.

Studies on the closely related p-hydroxybenzaldehyde (PHBA) have shown it can protect against colitis by activating the Nrf2/HO-1 pathway and downregulating the NF-κB pathway, thereby combating oxidative stress and inflammation. nih.gov Similarly, PHBA has demonstrated neuroprotective effects by preserving mitochondrial function and modulating the expression of apoptosis-related proteins like Bcl-2 and Bax. nih.gov Future research should investigate whether this compound acts through similar or distinct pathways.

Furthermore, isomers like 3-hydroxybenzaldehyde (B18108) (3-HBA) and 4-hydroxybenzaldehyde (4-HBA) have been found to induce the Sonic hedgehog (Shh) signaling pathway and regulate apoptosis-related molecules in astrocytes. nih.gov Investigating the influence of this compound on key signaling cascades such as Nrf2, NF-κB, and Shh will be crucial. Enzyme inhibition studies are also paramount; related benzaldehyde (B42025) derivatives are known to inhibit enzymes like GABA transaminase (GABA-T), succinic semialdehyde dehydrogenase (SSADH), and tyrosinase. nih.govnih.gov Kinetic analyses can reveal the specific type of inhibition (e.g., competitive, non-competitive) and provide insights for designing targeted inhibitors. nih.govacs.org

Design and Synthesis of Derivatives with Targeted Functions

The structural backbone of this compound serves as an excellent scaffold for the design and synthesis of new derivatives with enhanced or specialized functions. Structure-activity relationship (SAR) studies are fundamental to this effort, providing insights into how specific chemical modifications influence biological activity. researchgate.net

One promising area is the development of potent enzyme inhibitors. For example, by modifying the 4-hydroxybenzaldehyde structure, researchers have synthesized derivatives with significantly improved tyrosinase inhibitory activity, which is relevant for applications in food preservation and cosmetics. nih.govacs.org Another study focused on creating benzyloxybenzaldehyde derivatives as selective inhibitors for aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in certain cancers. mdpi.com

The synthesis of Schiff base derivatives, by reacting the aldehyde group with various amines, is a well-established method to create compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory properties. researchgate.net Similarly, creating acylhydrazone derivatives has led to new compounds with antimicrobial activity against pathogenic bacteria and fungi. researchgate.net Future work will likely focus on synthesizing a library of this compound derivatives and screening them for targeted functions, such as selective enzyme inhibition or enhanced antioxidant capacity.

Table 2: Examples of Functional Derivatives from Hydroxybenzaldehydes

Parent Compound Derivative Type Targeted Function Reference
4-Hydroxybenzaldehyde Phosphate Ester Derivative Tyrosinase Inhibition nih.gov
4-Hydroxy-3-methoxybenzaldehyde (Vanillin) Schiff Base Derivatives Potential Antimicrobial, Anti-inflammatory researchgate.net
Benzaldehyde Benzyloxybenzaldehyde Derivatives ALDH1A3 Enzyme Inhibition mdpi.com
4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde Ammonium Acylhydrazones Antimicrobial Activity researchgate.net

Integration with Green Chemistry Principles

Integrating green chemistry principles into the entire lifecycle of this compound is a crucial future direction for ensuring chemical sustainability. This approach seeks to minimize environmental impact by focusing on aspects such as waste prevention, energy efficiency, and the use of renewable resources. rsc.org

Key strategies for integration include:

Use of Renewable Feedstocks: Exploring pathways that start from bio-based materials, such as lignin derivatives or other plant-based phenols, instead of petroleum-based precursors.

Catalyst-Free and Solvent-Free Reactions: Developing synthetic methods that operate under milder conditions without the need for hazardous solvents or catalysts. Microwave-assisted synthesis is one such technique that can accelerate reactions and reduce energy consumption, often in the absence of a solvent. frontiersin.orgresearchgate.net

Use of Benign Catalysts and Solvents: When catalysts and solvents are necessary, the focus is on using environmentally friendly options. For example, natural acids like lemon juice have been successfully used as catalysts in the synthesis of heterocyclic compounds from aromatic aldehydes. rsc.org Water is also being explored as a green solvent for various reactions. frontiersin.org

Energy Efficiency: Employing methods like solar-powered reactions or microwave irradiation can significantly reduce the energy footprint compared to conventional heating. rsc.orgfrontiersin.org

Waste Minimization: Designing synthetic routes with high atom economy, where a maximum proportion of the starting materials is incorporated into the final product, is a core principle. Biocatalytic and chemo-enzymatic cascades are particularly effective in this regard. rsc.org

By systematically applying these principles, the synthesis and modification of this compound can become more efficient, cost-effective, and environmentally responsible.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.